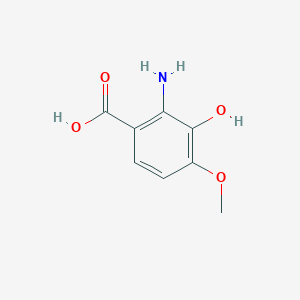

2-Amino-3-hydroxy-4-methoxybenzoic acid

Description

Overview of 2-Amino-3-hydroxy-4-methoxybenzoic Acid's Significance as a Biosynthetic Intermediate and Synthetic Target

The primary significance of this compound in academic research lies in its identification as a precursor in the biosynthesis of certain natural products. Specifically, its ionized form, 3-amino-2-hydroxy-4-methoxybenzoate, has been recognized as a plant metabolite. ebi.ac.uk This positions the compound as a key building block in the intricate enzymatic pathways that lead to the formation of more complex molecules. One notable example is its involvement in the biosynthesis of cremeomycin, a natural product characterized by the presence of a unique diazo group. ebi.ac.uk The study of such biosynthetic pathways is crucial for understanding how organisms produce a diverse array of chemical compounds, some of which possess valuable biological activities.

Despite its role as a natural building block, this compound has not been widely explored as a primary synthetic target in its own right. The scientific literature more frequently features its isomers as targets for the development of novel compounds with applications in medicinal chemistry and materials science. scholaris.cawisdomlib.orgmdpi.com However, the potential of this compound as a starting material for the synthesis of complex molecules remains an area open for future investigation, particularly for the creation of analogs of natural products derived from it.

Contextualization within Benzoic Acid Derivative Research

This compound is a member of the larger class of benzoic acid derivatives. This family of compounds is a cornerstone of organic and medicinal chemistry, with numerous members having found applications as pharmaceuticals, agrochemicals, and functional materials. mdpi.com Research into benzoic acid derivatives is extensive, covering a wide range of activities. For instance, various substituted benzoic acids have been investigated for their potential as enzyme inhibitors, antimicrobial agents, and anti-cancer therapeutics. mdpi.com

A closely related analogue, 3-amino-5-hydroxybenzoic acid, serves as a well-established starter unit for the polyketide synthase (PKS) machinery in the biosynthesis of the ansamycin (B12435341) family of antibiotics, which includes the clinically important drug rifamycin (B1679328). sielc.comsigmaaldrich.com The study of such biosynthetic pathways provides valuable insights into the enzymatic logic of natural product assembly and offers opportunities for biosynthetic engineering to produce novel antibiotic derivatives. While this compound is not directly involved in the rifamycin pathway, the principles governing the biosynthesis of these related aminobenzoic acids provide a framework for understanding its own biochemical significance.

The exploration of various isomers, such as 2-amino-3-methoxybenzoic acid and 3-amino-4-hydroxybenzoic acid, as building blocks in peptide synthesis and other chemical transformations further highlights the versatility of this structural motif. wisdomlib.orgnih.gov These studies underscore the importance of the substitution pattern on the benzene (B151609) ring in determining the chemical reactivity and biological activity of the molecule.

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its handling, characterization, and application in research. While extensive experimental data is not widely published, computational predictions provide valuable insights into its physicochemical characteristics.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₄ | ebi.ac.uk |

| Average Mass | 183.17 g/mol | ebi.ac.uk |

| Monoisotopic Mass | 183.05316 g/mol | ebi.ac.uk |

| Predicted pKa (Strongest Acidic) | 2.55 | foodb.ca |

| Predicted pKa (Strongest Basic) | -4.9 | foodb.ca |

| Predicted LogP | 1.87 | foodb.ca |

| Hydrogen Bond Donor Count | 3 | ebi.ac.uk |

| Hydrogen Bond Acceptor Count | 5 | ebi.ac.uk |

| Rotatable Bond Count | 2 | foodb.ca |

Note: The data in this table is based on computational predictions and may differ from experimental values.

Detailed Research Findings

The primary research finding for this compound is its role as a biosynthetic precursor. The table below summarizes this key information.

| Research Area | Key Finding | Significance | Reference |

| Biosynthesis | Identified as a plant metabolite and a precursor to the diazo-containing natural product, cremeomycin. | Elucidates a step in a novel biosynthetic pathway and provides a basis for further investigation into the enzymatic machinery involved in diazo group formation. | ebi.ac.uk |

Structure

3D Structure

Properties

Molecular Formula |

C8H9NO4 |

|---|---|

Molecular Weight |

183.16 g/mol |

IUPAC Name |

2-amino-3-hydroxy-4-methoxybenzoic acid |

InChI |

InChI=1S/C8H9NO4/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3,10H,9H2,1H3,(H,11,12) |

InChI Key |

OSSRGSGJPZRCSV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)O)N)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways Involving 2 Amino 3 Hydroxy 4 Methoxybenzoic Acid

Elucidation of Biosynthetic Pathways

The journey to forming a multi-substituted aromatic ring involves a series of coordinated enzymatic steps, starting from central metabolism and branching into specialized secondary metabolic pathways.

While scientific literature extensively covers various isomers of aminohydroxybenzoic acids, specific documentation detailing the role of 3-Amino-2-hydroxy-4-methoxybenzoic acid as a key intermediate in natural product biosynthesis is limited. However, the study of related isomers provides critical insights. For instance, the structural isomer 3-amino-4-hydroxybenzoic acid (3,4-AHBA) is recognized as a crucial precursor for thermostable bioplastics and its biosynthesis has been achieved in recombinant Corynebacterium glutamicum. nih.govresearchgate.net This pathway, originating from dihydroxyacetone phosphate (B84403) (DHAP) and L-aspartate-4-semialdehyde, is distinct from the more common shikimate pathway and relies on the enzymes GriI and GriH from Streptomyces griseus for its formation. nih.gov Another related compound, 3-amino-5-hydroxybenzoic acid (AHBA) , is a well-established precursor for the mC7N unit found in ansamycin (B12435341) antibiotics. nih.govcaymanchem.com The existence of established pathways for these related molecules suggests that a pathway for 2-Amino-3-hydroxy-4-methoxybenzoic acid would likely involve a similarly unique set of enzymes tailored to produce its specific substitution pattern.

Aminobenzoic acids are versatile building blocks in the biosynthesis of a wide array of natural products. Their functional groups—the aromatic ring, the amino group, and the carboxylic acid—provide multiple points for enzymatic modification and assembly into larger, more complex structures.

A prominent example is the use of aminobenzoic acids in the formation of phenoxazinones . For example, 3-amino-4-hydroxybenzoic acid can undergo oxidative coupling to yield aminophenoxazinone derivatives. researchgate.net This demonstrates a clear precursor-product relationship where the aminobenzoic acid acts as the foundational unit for a larger heterocyclic scaffold.

Similarly, 3-amino-5-hydroxybenzoic acid (AHBA) serves as the starter unit for the polyketide synthases that assemble the complex macrocyclic structures of ansamycin antibiotics like rifamycin (B1679328). wikipedia.orgnih.gov The biosynthesis of these medically important compounds is initiated by the loading of AHBA, which is then elaborated through successive additions of extender units. These examples underscore the pivotal role of aminobenzoic acids as precursors, where their core structure is integrated into the final, complex natural product.

The primary route for the biosynthesis of many aromatic compounds in microorganisms and plants is the shikimate pathway. A key variant of this is the aminoshikimate pathway , which is responsible for producing aminobenzoic acids that serve as precursors to a range of important antibiotics. wikipedia.orgnih.gov This pathway diverges from the conventional shikimate pathway to incorporate a nitrogen atom early in the sequence, leading to the formation of 3-amino-5-hydroxybenzoic acid (AHBA) . nih.govnih.gov

The aminoshikimate pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and 1-deoxy-1-imino-D-erythrose 4-phosphate, a nitrogen-containing sugar derived from kanosamine biosynthesis. wikipedia.orgnih.gov The resulting intermediate proceeds through a series of reactions that parallel the shikimate pathway, involving intermediates like 5-deoxy-5-aminodehydroquinic acid and 5-deoxy-5-aminodehydroshikimic acid. nih.gov The final step is the aromatization of 5-deoxy-5-aminodehydroshikimic acid by the enzyme AHBA synthase to yield AHBA. nih.govnih.gov Given this established framework, it is plausible that this compound could be synthesized via the modification of an intermediate from this pathway or from its final product, AHBA, through subsequent hydroxylation and methylation steps.

Enzymatic Mechanisms and Biotransformations

The specific functional groups of this compound—a hydroxyl group at C3 and a methoxy (B1213986) group at C4—point to the action of specific classes of enzymes capable of performing these modifications on an aminobenzoic acid precursor.

The introduction of a hydroxyl group onto an aromatic ring is typically catalyzed by monooxygenases , while the subsequent addition of a methyl group is performed by O-methyltransferases (OMTs) .

Monooxygenases : These enzymes utilize molecular oxygen to hydroxylate substrates. In the context of aminobenzoic acid metabolism, a novel flavoenzyme, 2-aminobenzoyl-CoA monooxygenase/reductase, has been identified in a Pseudomonas species. This enzyme catalyzes the hydroxylation and dearomatization of 2-aminobenzoyl-CoA. nih.gov Although this specific enzyme leads to ring cleavage, it demonstrates the capability of monooxygenases to act on aminobenzoate structures. The formation of the C3-hydroxyl group in this compound would require a highly specific monooxygenase that can recognize and catalyze the regioselective hydroxylation of an appropriate precursor, such as 2-amino-4-methoxybenzoic acid or another suitable aminobenzoate.

O-Methyltransferases (OMTs) : OMTs transfer a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a hydroxyl group on a substrate. nih.gov These enzymes are critical in the secondary metabolism of plants for creating a diversity of methylated compounds like isoquinoline (B145761) alkaloids. nih.gov In the biosynthesis of methoxylated flavones, different types of OMTs are responsible for methylation at specific positions on the flavone (B191248) backbone. nih.gov The formation of the 4-methoxy group in this compound would be catalyzed by an OMT acting on a 2-amino-3,4-dihydroxybenzoic acid intermediate. The strict substrate and regioselectivity of OMTs would ensure that methylation occurs specifically at the C4-hydroxyl position.

Table 1: Key Enzyme Classes in Biosynthesis

| Enzyme Class | Reaction Catalyzed | Potential Role in Synthesizing this compound |

|---|---|---|

| Monooxygenase | Introduces a hydroxyl (-OH) group onto a substrate using molecular oxygen. | Catalyzes the addition of the hydroxyl group at the C3 position of an aminobenzoic acid precursor. |

| O-Methyltransferase | Transfers a methyl (-CH3) group from a donor (e.g., SAM) to a hydroxyl group. | Catalyzes the methylation of the C4-hydroxyl group to form the methoxy group. |

| AHBA Synthase | Catalyzes the final aromatization step in the aminoshikimate pathway. | Produces the precursor 3-amino-5-hydroxybenzoic acid (AHBA). |

Diazotization is a chemical process that converts a primary aromatic amine into a diazonium salt. byjus.com This reaction is typically carried out in a laboratory setting by treating the amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. researchgate.net The resulting diazonium salt is a valuable synthetic intermediate because the diazonium group (-N₂⁺) is an excellent leaving group and can be replaced by a wide variety of substituents, including -OH, -H, halogens, and -CN.

While diazotization is a cornerstone of industrial organic synthesis, particularly in the production of azo dyes, its role as an enzymatically catalyzed reaction within biosynthetic pathways is not well-established in the reviewed literature. researchgate.netnih.gov The chemical reaction involves the formation of a nitrosonium ion (NO⁺) under acidic conditions, which then attacks the primary amine. byjus.com These harsh conditions are generally not compatible with physiological environments. Therefore, while aminobenzoic acids are the starting materials for chemical diazotization, this process is primarily a synthetic tool rather than a known biological transformation for creating downstream natural products.

Enzymatic Demethylation of Related Methoxybenzoic Acids

The removal of a methyl group (demethylation) from a methoxy group (-OCH₃) is a critical enzymatic reaction in the metabolism of many aromatic compounds. wikipedia.org This process is often catalyzed by monooxygenase or dioxygenase enzymes, which utilize molecular oxygen to hydroxylate the methyl group, leading to its removal as formaldehyde. wikipedia.org In biochemistry, enzymes such as cytochrome P450s are well-known for their demethylation activity. wikipedia.orgnih.gov

Studies on various organisms have revealed specificity in demethylation reactions. For instance, experiments with wheat seedlings demonstrated that the O-demethylation of methoxybenzoic acids like anisic acid, veratric acid, and 3,4,5-trimethoxybenzoic acid is specific to the methoxy group at the para-position (C4). nih.gov In these cases, the demethylation products were the corresponding 4-hydroxybenzoic acids. nih.gov

In humans, cytochrome P450 (CYP) enzymes, particularly those in the CYP1 family, are highly active in the O-demethylation of methoxylated flavonoids. nih.gov Research has shown that compounds like 2'-, 3'-, and 4'-methoxyflavones are primarily metabolized through demethylation to form hydroxylated products. nih.gov This highlights a common and significant metabolic route for methoxylated aromatic structures in various biological systems. The process is not limited to detoxification; it is also a key step in the biosynthesis of certain hormones like testosterone (B1683101) and cholesterol. wikipedia.org

Table 1: Examples of Enzymatic Demethylation of Methoxybenzoic Acids and Related Compounds

| Organism/Enzyme System | Substrate | Product | Reference |

| Wheat Seedlings | Anisic acid (4-methoxybenzoic acid) | p-Hydroxybenzoic acid | nih.gov |

| Wheat Seedlings | Veratric acid (3,4-dimethoxybenzoic acid) | Vanillic acid | nih.gov |

| Wheat Seedlings | 3,4,5-Trimethoxybenzoic acid | Syringic acid | nih.gov |

| Human Cytochrome P450s (e.g., CYP1A1, CYP1A2, CYP1B1) | Methoxyflavones | Hydroxyflavones | nih.gov |

| Amycolatopsis sp. Poz14 | 5-Methoxysalicylic acid | Gentisic acid | researchgate.net |

| Herbicide Biodegradation | Dicamba | 3,6-Dichlorosalicylic acid | wikipedia.org |

Microbial Production and Metabolic Engineering Strategies

Heterologous Expression Systems for Pathway Reconstruction

The microbial production of valuable aromatic compounds often relies on the reconstruction of biosynthetic pathways in well-characterized host organisms like Escherichia coli and Corynebacterium glutamicum. This is achieved through heterologous expression, where genes from one organism are transferred into and expressed by another.

A notable example is the production of 4-amino-3-hydroxybenzoic acid (4,3-AHBA), a structural isomer of the target compound, in C. glutamicum. nih.gov In this work, researchers successfully produced 4,3-AHBA from glucose by introducing and expressing genes for 4-hydroxybenzoate (B8730719) 3-hydroxylase (PHBH) from various bacteria. The highest production was achieved with the PHBH from Caulobacter vibrioides. nih.gov This demonstrates the feasibility of using heterologous expression to add specific functionalities, like hydroxylation, to an existing metabolic pathway for an aminobenzoic acid.

Similarly, the biosynthesis of p-aminobenzoic acid (pABA) has been enhanced in E. coli by expressing a fused PabA and PabB protein from Corynebacterium efficiens. researchgate.netasm.org In Lactococcus lactis, the genes for pABA biosynthesis were identified, including a fused pabBC gene, providing a complete pathway for folate production. nih.gov Another strategy involves creating multi-enzyme cascades in a host. For the synthesis of 4-hydroxybenzoic acid (4HBA), a five-enzyme pathway was constructed in E. coli using genes from four different organisms: Proteus mirabilis, Amycolatopsis orientalis, Pseudomonas putida, and Saccharomyces cerevisiae. nih.gov These examples underscore the power of heterologous expression in assembling novel biosynthetic routes for producing substituted benzoic acids.

Engineering of Microorganisms for Biosynthesis of Substituted Aminobenzoic Acids

Metabolic engineering aims to optimize microbial strains for the overproduction of a desired chemical. This involves various strategies, including overexpressing key enzymes, deleting competing pathways, and optimizing substrate utilization. For substituted aminobenzoic acids, several successful engineering approaches have been reported.

To produce 4-amino-3-hydroxybenzoic acid (4,3-AHBA), a precursor for high-performance polymers, Corynebacterium glutamicum was engineered. nih.gov The strategy involved introducing a 3-hydroxylation step for 4-aminobenzoic acid (4-ABA). nih.gov Scientists screened six different 4-hydroxybenzoate 3-hydroxylase (PHBH) enzymes and then used site-directed and random mutagenesis to create enzyme variants with enhanced productivity. nih.gov

For p-aminobenzoic acid (pABA), a key precursor for folate, E. coli has been extensively engineered. researchgate.netnih.gov Strategies include overexpressing the pabA, pabB, and pabC genes, which convert chorismate to pABA. researchgate.net To further boost production, a modular pathway engineering approach was developed, using glucose and xylose co-utilization to separate the production pathway from pathways for cell growth and energy. asm.org This decoupling resulted in a pABA titer of 8.22 g/L. asm.org Similar engineering efforts in Bacillus subtilis involved knocking out a competing enzyme (chorismate mutase) and overexpressing aminodeoxychorismate synthase (pabAB) and lyase (pabC) to channel metabolic flux towards pABA. researchgate.net

Table 2: Examples of Engineered Microorganisms for Substituted Aminobenzoic Acid Production

| Microorganism | Target Compound | Engineering Strategy | Reference |

| Corynebacterium glutamicum | 4-Amino-3-hydroxybenzoic acid (4,3-AHBA) | Heterologous expression and mutation of 4-hydroxybenzoate 3-hydroxylase (PHBH). | nih.govnih.gov |

| Escherichia coli | p-Aminobenzoic acid (pABA) | Overexpression of pabA, pabB, pabC genes; expression of fused pabAB from C. efficiens. | researchgate.netasm.org |

| Escherichia coli | p-Aminobenzoic acid (pABA) | Modular pathway engineering using glucose/xylose co-utilization. | asm.org |

| Bacillus subtilis | p-Aminobenzoic acid (pABA) | Knockout of chorismate mutase (aroH); overexpression of pabAB and pabC. | researchgate.net |

| Listeria monocytogenes | p-Aminobenzoic acid (pABA) | Identification and characterization of required genes (pabA, pabBC) for pathogenesis studies. | nih.govasm.org |

Degradation Pathways of Related Aromatic Compounds

Metabolic Routes of Hydroxy- and Methoxybenzoic Acid Derivatives in Microorganisms

Microorganisms play a crucial role in breaking down aromatic compounds in the environment. iisc.ac.in The degradation of hydroxy- and methoxybenzoic acid derivatives typically involves a series of enzymatic reactions that prepare the stable benzene (B151609) ring for cleavage. researchgate.net A common initial step is hydroxylation, as the presence of at least two hydroxyl groups is essential to destabilize the aromatic ring for subsequent cleavage by dioxygenase enzymes. researchgate.net

For monohydroxybenzoic acids, such as 2-, 3-, and 4-hydroxybenzoic acid, microbial degradation pathways converge on key dihydroxylated intermediates like catechol, protocatechuic acid, and gentisic acid. researchgate.net For example, 4-hydroxybenzoic acid (4-HBA) is often hydroxylated to form protocatechuate. mdpi.com This intermediate can then be cleaved via ortho- or meta-pathways, funneling the carbon into central metabolic cycles like the TCA cycle. mdpi.com Various bacteria, including species of Pseudomonas, Bacillus, Acinetobacter, and Klebsiella, are known degraders of hydroxybenzoic acids. researchgate.netnih.gov

The degradation of methoxybenzoic acids involves an initial demethylation step, as seen in the degradation of naproxen (B1676952) by Amycolatopsis sp. researchgate.net In this pathway, the compound is broken down into intermediates including 5-methoxysalicylic acid, which is then demethylated to form gentisic acid. researchgate.net Gentisic acid is a classic intermediate that is cleaved by gentisate 1,2-dioxygenase before entering central metabolism. researchgate.netresearchgate.net The ability of microorganisms to perform these demethylation and hydroxylation reactions is fundamental to the recycling of carbon from complex aromatic molecules. iisc.ac.in

Table 3: Examples of Microbial Degradation of Related Aromatic Acids

| Microorganism | Substrate Degraded | Key Intermediates | Reference |

| Pseudarthrobacter phenanthrenivorans Sphe3 | 4-Hydroxybenzoic acid (4-HBA) | Protocatechuate, Catechol | mdpi.com |

| Acinetobacter johnsonii FZ-5 | 4-Hydroxybenzoic acid (4-HBA) | Protocatechuic acid, Cinnamic acid, Vanillic acid | nih.gov |

| Klebsiella oxytoca FZ-8 | 4-Hydroxybenzoic acid (4-HBA) | Protocatechuic acid, Cinnamic acid, Vanillic acid | nih.gov |

| Amycolatopsis sp. DSM 43387 | 3-Hydroxybenzoic acid | Protocatechuic acid | |

| Amycolatopsis sp. Poz14 | Naproxen (via 5-methoxysalicylic acid) | 5-Methoxysalicylic acid, Gentisic acid | researchgate.net |

| Various Bacteria | Monohydroxybenzoic acids | Catechol, Protocatechuic acid, Gentisic acid | researchgate.net |

Chemical Synthesis and Synthetic Methodologies of 2 Amino 3 Hydroxy 4 Methoxybenzoic Acid and Its Derivatives

Synthetic Routes to 2-Amino-3-hydroxy-4-methoxybenzoic Acid

Detailed synthetic procedures for this compound are not extensively documented in readily available literature. However, established methodologies for closely related isomers illustrate common synthetic strategies for this class of substituted benzoic acids. These methods typically involve the reduction of a nitro group to an amine and the manipulation of other functional groups on the benzene (B151609) ring.

For instance, the synthesis of the isomer 3-Amino-4-hydroxybenzoic acid can be achieved by the reduction of 4-hydroxy-3-nitrobenzoic acid. One method involves reacting the nitro precursor with tin(II) chloride and concentrated hydrochloric acid, followed by precipitation and purification to yield the final product. chemicalbook.com Another patented approach involves a multi-step process starting from 3-nitro-4-chlorobenzoic acid, which is first converted to 3-nitro-4-hydroxybenzoic acid. This intermediate is then subjected to a catalyzed, pressurized reduction to give the desired aminobenzoic acid. google.com

Similarly, a synthetic route for 4-Amino-3-hydroxybenzoic acid starts with 4-nitro-3-hydroxybenzoic acid. The nitro group is reduced using tin and concentrated hydrochloric acid. The resulting product is isolated as a hydrochloride salt, which is then neutralized to precipitate the free amino acid. prepchem.com

A synthesis for a closely related aldehyde, 2-amino-4-hydroxy-3-methoxybenzaldehyde , has been developed, involving the reduction of a nitro vanillin (B372448) derivative using iron powder in a mixed solvent system of acetic acid, ethanol, and water. google.com These examples suggest that a plausible route to this compound would likely involve the reduction of a corresponding nitro-substituted benzoic acid precursor.

Preparation of Structurally Related Aminobenzoic Acid Derivatives

The amino and carboxylic acid functional groups on the aminobenzoic acid scaffold allow for a wide range of chemical modifications, leading to a diverse array of derivatives.

Synthesis of Schiff Bases from Aminohydroxybenzoic Acids

Schiff bases, or imines, are commonly synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. This reaction is a versatile method for derivatizing aminohydroxybenzoic acids. The general procedure involves refluxing the aminobenzoic acid with an appropriate aldehyde, often in an alcohol solvent like ethanol, sometimes with a few drops of an acid catalyst such as glacial acetic acid.

For example, a Schiff base was prepared by reacting 4-amino-3-hydroxybenzoic acid with 3-hydroxybenzaldehyde (B18108) in ethanol. The mixture was refluxed for 8 hours in the presence of glacial acetic acid to yield the product, 3-Hydroxy-4-(3-hydroxy benzylidene amino) benzoic acid.

Another study describes a solvent-free synthesis of Schiff bases using jet milling, where p-aminobenzoic acid was reacted with various aldehydes like p-hydroxy benzaldehyde. This method is presented as an environmentally friendly alternative to traditional solvent-based reactions.

The following table summarizes various synthetic approaches to Schiff bases derived from aminobenzoic acids.

| Amine Reactant | Aldehyde/Ketone Reactant | Solvent | Catalyst/Conditions | Product |

| 4-Amino-3-hydroxybenzoic acid | 3-Hydroxybenzaldehyde | Ethanol | Glacial Acetic Acid, Reflux 8 hrs | 3-Hydroxy-4-(3-hydroxy benzylidene amino) benzoic acid |

| 4-Aminobenzoic acid | o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) | Methanol (B129727) | Reflux | (E)-4-(2-hydroxy-3-methoxybenzylideneamino)benzoic acid nih.gov |

| 4-Amino-2-hydroxybenzoic acid | 2-Hydroxybenzaldehyde | Not specified | Not specified | Schiff base for Co(II) and Ni(II) complexes |

| p-Aminobenzoic acid | p-Hydroxy benzaldehyde | None (Solvent-free) | Jet milling | Schiff base |

| 2-Aminophenol | 2-Hydroxybenzaldehyde | Ethanol | Heat, then cool | Schiff base (SB-1) |

Derivatization Strategies for Functional Group Modification

Beyond Schiff base formation, the functional groups of aminobenzoic acids can be modified through various other chemical reactions. These derivatization strategies are crucial for tuning the molecule's properties for specific applications, such as enhancing solubility, modifying biological activity, or preparing it for further synthetic steps.

Key derivatization strategies include:

Esterification: The carboxylic acid group can be converted to an ester. For example, 3-methoxy-4-hydroxybenzoic acid was esterified using thionyl chloride in methanol to produce methyl 4-hydroxy-3-methoxybenzoate as part of a multi-step synthesis. mdpi.com

Alkylation: The hydroxyl group is often alkylated to introduce new side chains. In the synthesis of bosutinib, methyl 4-hydroxy-3-methoxybenzoate was alkylated with 1-bromo-3-chloropropane (B140262) using potassium carbonate in DMF. mdpi.com

Nitration: A nitro group can be introduced onto the aromatic ring, which can then serve as a precursor to an amino group via reduction. For instance, methyl 4-(3-chloropropoxy)-3-methoxybenzoate was nitrated with nitric acid in acetic acid. mdpi.com

Reduction of Nitro Groups: As a common step in the synthesis of aminobenzoic acids from nitro precursors, this is a key modification. Methods include using iron powder with ammonium (B1175870) chloride or catalytic hydrogenation. mdpi.com

Amide Formation: The amino group can react with acyl chlorides or anhydrides to form amides, a common linkage in many biologically active molecules.

The following table outlines some of these derivatization strategies applied to related benzoic acid structures.

| Starting Material | Reaction Type | Reagents | Product |

| 3-Methoxy-4-hydroxybenzoic acid | Esterification | Thionyl chloride, Methanol | Methyl 4-hydroxy-3-methoxybenzoate mdpi.com |

| Methyl 4-hydroxy-3-methoxybenzoate | Alkylation | 1-Bromo-3-chloropropane, K₂CO₃, DMF | Methyl 4-(3-chloropropoxy)-3-methoxybenzoate mdpi.com |

| Methyl 4-(3-chloropropoxy)-3-methoxybenzoate | Nitration | Nitric acid, Acetic acid | Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate mdpi.com |

| Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate | Reduction | Fe, NH₄Cl | Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate (B13963133) mdpi.com |

Role as a Synthetic Building Block

The inherent functionality of aminohydroxybenzoic acids makes them valuable building blocks in organic synthesis, serving as starting points for constructing larger, more complex molecules with applications in pharmaceuticals and materials science.

Intermediate in the Synthesis of Complex Organic Molecules

Aminobenzoic acid derivatives are fundamental starting materials for high-value products. For example, 3-methoxy-4-hydroxybenzoic acid is the starting material for a novel synthesis of bosutinib, a kinase inhibitor used in cancer therapy. mdpi.com The synthesis involves a sequence of reactions including esterification, alkylation, nitration, reduction, and cyclization to build the complex quinoline (B57606) core of the drug. mdpi.com

Similarly, 4-Amino-3-hydroxybenzoic acid is described as an important intermediate in the synthesis of azo and thioxine dyes and is also used in the manufacturing of sensitized paper. google.com Its structure is considered a pivotal intermediate for drug synthesis and for creating compounds with biological activity for biochemical studies. In peptide synthesis, the related 2-hydroxy-4-methoxybenzyl group is used as a protecting group on amino acid building blocks to improve the synthesis of 'difficult' peptide sequences by preventing unwanted side reactions.

Application of Related Compounds as Chiral Auxiliaries in Enantioselective Synthesis

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer. Most biological molecules are chiral, meaning they exist as one of two non-superimposable mirror images (enantiomers), which can have vastly different biological effects. Chiral auxiliaries are a key tool for producing single-enantiomer drugs.

While aminobenzoic acids themselves are not typically used as chiral auxiliaries, their functional groups are ideal for attaching to known chiral auxiliaries. For instance, the carboxylic acid group can be coupled with a chiral alcohol or amine to form a chiral ester or amide.

A widely used class of chiral auxiliaries are the pseudoephedrine amides. In this methodology, a carboxylic acid is reacted with a chiral pseudoephedrine molecule to form an amide. The chiral centers on the pseudoephedrine then direct the stereochemical outcome of subsequent reactions, such as alkylation at the α-carbon. After the desired stereochemistry is set, the auxiliary is cleaved and can be recovered for reuse. This general principle highlights how the carboxylic acid moiety, present in the title compound, can be a handle for engaging in enantioselective transformations guided by an external chiral influence.

Common types of chiral auxiliaries include:

Camphor-derived auxiliaries

Amino acid-derived auxiliaries

Oxazolidinones

Pseudoephedrine and Pseudoephenamine

The development of these auxiliaries allows chemists to synthesize complex, enantiomerically pure molecules that are essential for the pharmaceutical and agrochemical industries.

Advanced Spectroscopic Characterization and Computational Chemistry Studies

Quantum Chemical and Theoretical Investigations of Molecular Structure and Reactivity

Quantum chemical calculations are instrumental in providing a detailed understanding of the molecular structure and reactivity of 2-Amino-3-hydroxy-4-methoxybenzoic acid. These methods allow for the precise calculation of various molecular properties that are often difficult or impossible to determine experimentally.

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the geometric and electronic properties of molecules like this compound. DFT methods, such as B3LYP, are frequently employed with various basis sets (e.g., 6-311++G(d,p)) to optimize the molecular geometry and predict a wide range of properties. science.gov

For substituted benzoic acids, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. For instance, in a related molecule, 4-(carboxyamino)-benzoic acid, DFT calculations have been used to determine the precise geometry of the phenyl ring and the carboxyamino and benzoic acid groups. science.gov These calculations would reveal how the amino, hydroxyl, and methoxy (B1213986) groups in this compound influence the planarity of the benzene (B151609) ring and the orientation of the carboxylic acid group.

The electronic structure, including the distribution of electron density and the molecular dipole moment, can also be elucidated through DFT. These calculations provide a quantitative measure of the electronic effects of the substituents, which is crucial for understanding the molecule's reactivity and intermolecular interactions. A study on aminomethoxybenzoic acid isomers utilized Double Hybrid Density Functional Theory (DHDFT) to accurately estimate their enthalpies of formation, demonstrating the power of DFT in providing reliable thermochemical data. researchgate.net

A hypothetical data table for the optimized geometric parameters of this compound, as would be obtained from a DFT calculation, is presented below.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-C (ring) | 1.38 - 1.41 |

| C-N | 1.37 |

| C-O (hydroxyl) | 1.36 |

| C-O (methoxy) | 1.37 |

| C-C (carboxyl) | 1.49 |

| C=O (carboxyl) | 1.22 |

| C-O (carboxyl) | 1.35 |

| Bond Angles (degrees) | |

| C-C-C (ring) | 118 - 122 |

| C-C-N | 119 - 121 |

| C-C-O (hydroxyl) | 118 - 120 |

| C-C-O (methoxy) | 115 - 117 |

| O-C-O (carboxyl) | 122 - 124 |

| Dihedral Angles (degrees) | |

| C-C-C-C (ring) | ~0 |

| C-C-C-O (carboxyl) | 0 - 180 |

Note: The values in this table are illustrative and represent typical ranges for similar molecules. Specific values for this compound would require a dedicated DFT study.

Hartree-Fock (HF) Level Computations

The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good starting point for more advanced computational studies. science.govresearchgate.net While generally less accurate than DFT for many molecular properties due to its neglect of electron correlation, HF calculations are still valuable for providing qualitative insights and as a basis for more sophisticated methods. science.gov

HF computations can be used to determine the optimized geometry and electronic wavefunctions of molecules. For substituted benzenes, coupled Hartree-Fock calculations have been successfully used to predict NMR carbon-carbon coupling constants. science.gov In the context of this compound, an HF calculation would provide a baseline understanding of its electronic structure and orbital energies.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Chemical Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more reactive.

For substituted benzoic acids, the nature and position of the substituents significantly influence the HOMO and LUMO energy levels. Electron-donating groups, such as amino, hydroxyl, and methoxy, tend to raise the HOMO energy, making the molecule a better electron donor. Conversely, electron-withdrawing groups lower the LUMO energy, enhancing its electron-accepting character.

In a study of 4-dimethyl aminobenzoic acid ethyl ester, the HOMO-LUMO energy gap was calculated to be around 4.5 eV, indicating significant intramolecular charge transfer. For this compound, a similar analysis would reveal the combined electronic influence of its three substituents on its reactivity profile.

A hypothetical data table for the HOMO-LUMO analysis of this compound is shown below.

| Parameter | Energy (eV) |

| HOMO | -5.5 to -6.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 3.5 to 5.5 |

Note: These values are illustrative and based on typical ranges for similar aromatic compounds.

Natural Bond Orbital (NBO) Analysis and Molecular Electrostatic Potential (MEP) Mapping

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It allows for the investigation of charge transfer interactions, hyperconjugative effects, and the nature of chemical bonds. For this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the benzene ring and the carboxylic acid group. Studies on related molecules like 2-[(2,3-dimethylphenyl)amino]benzoic acid have utilized NBO analysis to understand intramolecular interactions. science.gov

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl, methoxy, and carboxylic acid groups, as well as the nitrogen atom of the amino group. The hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential. This information is critical for understanding the molecule's non-covalent interactions, such as hydrogen bonding.

Potential Energy Surface Scans and Tautomerism Studies on Related Aminobenzoic Acids

Potential energy surface (PES) scans are computational techniques used to explore the conformational landscape of a molecule and identify its stable isomers and the transition states that connect them. For flexible molecules like this compound, which has rotatable hydroxyl, methoxy, and carboxylic acid groups, a PES scan can reveal the most stable conformer.

Tautomerism is an important phenomenon in many organic molecules, including aminobenzoic acids. These molecules can exist in different tautomeric forms, such as the canonical amino acid form and a zwitterionic form where the proton from the carboxylic acid has transferred to the amino group. The relative stability of these tautomers can be influenced by the solvent and the presence of other functional groups. Computational studies on the tautomerism of aminobenzoic acids have shown that the relative energies of the different forms can be accurately predicted.

Aromaticity Indices and Their Modulation

Aromaticity is a fundamental concept in organic chemistry, and various computational indices have been developed to quantify it. One of the most common is the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of an aromatic ring. Negative NICS values are indicative of aromatic character.

The substituents on a benzene ring can significantly modulate its aromaticity. Electron-donating groups generally decrease the aromaticity, while electron-withdrawing groups tend to increase it. A computational study on aminomethoxybenzoic acid isomers used NICS calculations to evaluate and analyze their aromatic character. researchgate.net For this compound, the combined effect of the electron-donating amino, hydroxyl, and methoxy groups would likely lead to a slight decrease in the aromaticity of the benzene ring compared to unsubstituted benzene.

Experimental Spectroscopic Characterization Techniques

Experimental spectroscopy is fundamental to confirming the identity and structure of a synthesized or isolated compound. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), and FT-Raman spectroscopy each provide unique and complementary information about the molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR), one can deduce the chemical environment, connectivity, and stereochemistry of the molecule.

While specific experimental NMR data for this compound is not widely available in published literature, the expected chemical shifts can be inferred from data on closely related aminobenzoic and methoxybenzoic acids. researchgate.netchemicalbook.comchemicalbook.com The ¹H NMR spectrum would feature distinct signals for the aromatic protons, the methoxy group protons, and the labile protons of the amino, hydroxyl, and carboxylic acid groups. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the characteristic downfield shift of the carboxyl carbon. chemicalbook.comchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups

| Group | Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Carboxyl | ¹H | > 10.0 | Broad singlet, highly dependent on solvent and concentration. |

| Phenolic Hydroxyl | ¹H | 8.0 - 10.0 | Broad singlet, position influenced by hydrogen bonding. |

| Aromatic | ¹H | 6.5 - 8.0 | Doublets or multiplets, coupling patterns reveal substitution. |

| Amino | ¹H | 3.5 - 5.5 | Broad singlet, exchangeable with D₂O. |

| Methoxy | ¹H | ~3.8 | Sharp singlet, characteristic of -OCH₃ group. chemicalbook.com |

| Carboxyl | ¹³C | 165 - 175 | Characteristic downfield signal for a carboxylic acid. rsc.org |

| Aromatic (C-O/N) | ¹³C | 140 - 160 | Carbons attached to heteroatoms are shifted downfield. rsc.org |

| Aromatic (C-H/C) | ¹³C | 110 - 135 | Region for standard aromatic carbons. rsc.org |

This table is generated based on typical chemical shift values for related functional groups and compounds.

Vibrational spectroscopy, including both FT-IR and FT-Raman techniques, provides critical information about the functional groups present in a molecule. These methods measure the absorption or scattering of infrared radiation as the molecule's bonds vibrate. The resulting spectra display bands corresponding to specific vibrational modes (e.g., stretching, bending), which act as fingerprints for various functional groups.

For this compound, the spectra are expected to show characteristic bands for the hydroxyl (-OH), amino (-NH₂), carboxyl (-COOH), and methoxy (-OCH₃) groups, as well as vibrations from the aromatic ring. researchgate.netresearchgate.net Studies on related aminobenzoic acids have assigned the key vibrational bands, which serve as a reference for interpreting the spectra of the title compound. researchgate.net For instance, the FT-IR spectrum of 2-aminoterephthalic acid clearly shows N-H stretching bands at 3359 and 3469 cm⁻¹ and carboxylate stretches around 1614 cm⁻¹ and 1377 cm⁻¹. researchgate.net Similarly, FT-Raman spectra provide complementary information, particularly for non-polar bonds and symmetric vibrations. researchgate.netnih.gov

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (broad) | FT-IR |

| O-H (Phenol) | Stretching | 3200 - 3600 (broad) | FT-IR |

| N-H (Amine) | Symmetric & Asymmetric Stretching | 3300 - 3500 | FT-IR, FT-Raman |

| C-H (Aromatic) | Stretching | 3000 - 3100 | FT-IR, FT-Raman |

| C=O (Carboxylic Acid) | Stretching | 1680 - 1720 | FT-IR, FT-Raman |

| C=C (Aromatic) | Ring Stretching | 1450 - 1600 | FT-IR, FT-Raman |

| C-O (Ether & Acid) | Asymmetric & Symmetric Stretching | 1210 - 1320 (asym), 1000-1075 (sym) | FT-IR |

This table is based on established correlation charts and data from related molecules. researchgate.netresearchgate.net

Crystal Structure Analysis and Theoretical-Experimental Correlation

While spectroscopic methods reveal molecular connectivity and functional groups, single-crystal X-ray diffraction provides the definitive, three-dimensional arrangement of atoms in the solid state. This experimental data is invaluable for validating theoretical models developed through computational chemistry.

Direct single-crystal X-ray diffraction data for this compound is not readily found in the surveyed literature. However, extensive crystallographic studies have been performed on a wide range of related aminobenzoic acids and their derivatives, providing significant insight into the likely solid-state structure. nih.govsharif.edunih.gov

For example, studies on Schiff bases derived from ortho-, meta-, and para-aminobenzoic acids reveal how the substitution pattern influences crystal packing. nih.gov The ortho- and para-isomers were found to exist as enamines stabilized by intramolecular hydrogen bonds. nih.gov Co-crystals formed between benzodiazepines and p-aminobenzoic acid have been shown to crystallize in monoclinic space groups like P2₁/n or P2₁/c, with extensive hydrogen bonding between the acid and the co-former being the primary interaction governing the crystal structure. nih.gov Similarly, a nickel(II) complex with a ligand derived from 4-methoxybenzoic acid was found to crystallize in the monoclinic P2₁/n space group. mdpi.com These studies consistently highlight the critical role of hydrogen bonds involving the carboxylic acid and amino functionalities in dictating the supramolecular assembly and crystal lattice of these compounds.

Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful partner to experimental analysis. sharif.edu Theoretical models can be used to calculate and predict various molecular properties, including optimized geometries (bond lengths and angles), vibrational frequencies, and NMR chemical shifts. researchgate.net

The accuracy and reliability of these computational models are established by comparing the theoretical predictions against experimental data. For instance, in studies of aminobenzoic acid-derived Schiff base ligands, researchers have used DFT to calculate the ground-state molecular structures. sharif.edu These calculated structures were then compared with the highly accurate geometric parameters obtained from single-crystal X-ray diffraction analysis. sharif.edu A strong correlation between the calculated and experimental bond lengths and angles serves to validate the chosen computational method and level of theory. sharif.edu This validated model can then be used with confidence to predict other properties that may be difficult to measure experimentally, providing a deeper understanding of the molecule's electronic structure and reactivity.

Enzymology and Biocatalysis Focusing on 2 Amino 3 Hydroxy 4 Methoxybenzoic Acid Scaffolds

Enzyme Kinetics and Substrate Specificity Studies

Enzyme kinetics and substrate specificity are crucial for elucidating the catalytic mechanism and potential applications of an enzyme. For scaffolds like 2-Amino-3-hydroxy-4-methoxybenzoic acid, understanding how enzymes recognize and process it is key.

Investigation of Enzyme Turnover Rates and Coupling Efficiencies

Dioxygenases, such as 1H-3-hydroxy-4-oxoquinaldine 2,4-dioxygenase (Hod), which cleaves its substrate to form N-acetylanthranilate and carbon monoxide, belong to the alpha/beta hydrolase fold family. In such enzymes, the turnover of the ternary complex (enzyme-substrate-O2) is often the rate-determining step, rather than substrate binding or product release nih.gov. This suggests that for a substituted substrate like this compound, the electronic and steric effects of the hydroxyl and methoxy (B1213986) groups would significantly influence the rate of the dioxygenolytic reaction.

Below is a hypothetical data table illustrating the kind of kinetic parameters that would be determined for an enzyme acting on this compound, based on data for related compounds.

Hypothetical Enzyme Kinetic Parameters for an Anthranilate-Metabolizing Enzyme

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|

| Anthranilic Acid | 50 | 10 | 2.0 x 10⁵ |

| 2-Amino-3-hydroxybenzoic acid | 75 | 5 | 6.7 x 10⁴ |

| This compound | 100 | 2 | 2.0 x 10⁴ |

This table is illustrative and does not represent real experimental data for this compound.

Biocatalytic Applications

The unique chemical functionalities of this compound make it an interesting candidate for various biocatalytic applications, from colorimetric assays to the synthesis of complex molecules.

Enzymatic Colorimetric Reactions for Benzoic Acid Derivatives

Enzymatic colorimetric assays provide sensitive and specific methods for the detection and quantification of various compounds. Laccases, in the presence of coupling agents like 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), can catalyze the oxidation of benzoic acid derivatives to produce colored compounds tandfonline.com. These reactions have been successfully applied to determine micromolar amounts of hydroxy- and amino-substituted benzoic acids, such as 4-hydroxybenzoic acid, 3-hydroxybenzoic acid, and 3,5-diaminobenzoic acid tandfonline.com.

Given its structure, this compound would be a prime candidate for such a laccase-based colorimetric assay. The presence of both amino and hydroxyl groups would likely facilitate oxidation and coupling, leading to a distinct color change that could be quantified spectrophotometrically. The development of such an assay would be valuable for monitoring the production or degradation of this compound in various biological or chemical processes. Furthermore, enzymatic methods have been developed for the selective determination of 4-aminobenzoic acid in biological samples using 4-aminobenzoate (B8803810) hydroxylase, which converts the substrate to a product that can be colorimetrically quantified nih.gov. A similar approach could potentially be adapted for this compound.

The table below summarizes the principles of enzymatic colorimetric assays that could be applicable to this compound.

Principles of Enzymatic Colorimetric Assays for Benzoic Acid Derivatives

| Enzyme System | Principle | Target Analyte Examples | Potential Application for Target Compound |

|---|---|---|---|

| Laccase/ABTS | Enzymatic oxidation of the benzoic acid derivative and coupling with ABTS to form a colored product. tandfonline.com | 4-Hydroxybenzoic acid, 3-Hydroxybenzoic acid tandfonline.com | Quantification of this compound. |

| 4-Aminobenzoate hydroxylase | Conversion to a hydroxylated product which then reacts to form an indophenol (B113434) dye. nih.gov | 4-Aminobenzoic acid nih.gov | Selective detection in complex mixtures. |

Enzymatic Tandem Reactions for the Synthesis of Related Amino Acid Derivatives

Enzymatic tandem reactions, where multiple enzymatic steps are carried out in a single pot, represent a powerful strategy for the efficient and stereoselective synthesis of complex molecules like amino acid derivatives core.ac.uk. These cascades can overcome unfavorable equilibria and minimize the need for intermediate purification steps mdpi.com.

For a molecule like this compound, its structural motifs could be incorporated into more complex amino acid derivatives through various enzymatic tandem reactions. For instance, transaminases are widely used to introduce amino groups into keto acids in a stereoselective manner mdpi.comnih.gov. A keto acid precursor bearing the 3-hydroxy-4-methoxybenzoyl moiety could be a substrate for a transaminase in a tandem reaction.

Another approach involves the use of aldolases for C-C bond formation, followed by a transamination step acs.org. A suitably functionalized aldehyde or ketone derived from or related to this compound could participate in such a cascade. Multi-enzyme systems have been successfully employed for the synthesis of various D- and L-amino acids, often incorporating dehydrogenases for cofactor regeneration core.ac.uknih.gov.

The table below outlines potential enzymatic tandem reactions for the synthesis of amino acid derivatives, where a scaffold related to this compound could be utilized.

Examples of Enzymatic Tandem Reactions for Amino Acid Synthesis

| Reaction Type | Key Enzymes | Starting Material Type | Product Type | Potential Relevance |

|---|---|---|---|---|

| Reductive Amination | Amino Acid Dehydrogenase (AADH), Formate Dehydrogenase (for cofactor regeneration) core.ac.uk | α-Keto acid | α-Amino acid | Synthesis of an amino acid with the 3-hydroxy-4-methoxybenzoyl side chain. |

| Aldol Addition-Transamination | Aldolase, Transaminase acs.org | Aldehyde, Pyruvate, Amine donor | γ-Hydroxy-α-amino acid | Creation of novel amino acids with extended side chains incorporating the target scaffold. |

Analytical Methodologies for Detection, Identification, and Quantification in Academic Research

Chromatographic Separation Techniques

Chromatography is an essential step for isolating "2-Amino-3-hydroxy-4-methoxybenzoic acid" from other components in a sample, which is critical for accurate quantification and identification. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high performance liquid chromatography (UHPLC), are the most commonly utilized techniques.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of benzoic acid derivatives in research settings. The development of a robust and reliable HPLC method requires the optimization of several parameters, including the choice of stationary phase (column), mobile phase composition, flow rate, and detector wavelength. For aromatic and polar compounds like "this compound," reversed-phase columns, such as C18, are frequently employed. researchgate.netlongdom.org

Method validation is a critical process performed according to guidelines from bodies like the International Council on Harmonisation (ICH) to ensure the method is fit for its intended purpose. longdom.orglongdom.org Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. longdom.org

Linearity: The demonstration that the detector response is directly proportional to the analyte concentration over a specific range. researchgate.net

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies by spiking a blank matrix with a known amount of the standard. researchgate.netlongdom.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is typically evaluated at intra-day (repeatability) and inter-day (intermediate precision) levels. researchgate.netlongdom.org

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net

While specific validated methods for "this compound" are not extensively detailed in publicly available literature, a validated HPLC method for the simultaneous determination of the structurally related isomers, 2-hydroxy-4-methoxybenzaldehyde (B30951) and 2-hydroxy-4-methoxybenzoic acid, provides a relevant reference for the analytical approach. researchgate.net The parameters for 2-hydroxy-4-methoxybenzoic acid are particularly illustrative.

Table 1: HPLC Method Validation Parameters for the Related Compound 2-Hydroxy-4-methoxybenzoic Acid This table is based on data for a structurally related compound and serves as an example of typical HPLC validation results.

| Parameter | Finding |

|---|---|

| Linearity Range | 10–300 µg/mL |

| Correlation Coefficient (r) | > 0.999 |

| Limit of Detection (LOD) | 2.34 µg/mL |

| Limit of Quantification (LOQ) | 7.80 µg/mL (Calculated as 3.3 x LOD) |

| Accuracy (% Recovery) | 97.66% – 100.44% |

| Intra-day Precision (% RSD) | 0.95% – 2.5% |

| Inter-day Precision (% RSD) | 1.3% – 2.8% |

Source: Adapted from ResearchGate. researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) for High-Resolution Separations

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically under 2 µm). This technology allows for much higher resolution, greater sensitivity, and significantly faster analysis times, often reducing run times from minutes to seconds. nih.gov For the analysis of "this compound," especially within complex biological matrices like plasma or cell extracts, UHPLC is the preferred method for achieving high-throughput and high-resolution separations. nih.gov

The enhanced resolving power of UHPLC is crucial for separating the target analyte from closely related isomers and other endogenous metabolites that might otherwise interfere with quantification. nih.gov The increased speed is particularly advantageous in large-scale metabolomics studies where hundreds or thousands of samples need to be analyzed. nih.gov The method demonstrates excellent linearity over a wide concentration range (from nanomolar to millimolar) and high reproducibility, with intra-day and inter-day variations typically below 5% and 20%, respectively. nih.gov

Mass Spectrometry-Based Detection

Mass spectrometry (MS) is the gold standard for the detection and identification of metabolites due to its unparalleled sensitivity and specificity. When coupled with a chromatographic separation technique, it provides definitive structural information and enables precise quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Profiling and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.govlcms.cz Following separation on an HPLC or UHPLC system, the analyte is ionized and its mass-to-charge ratio (m/z) is measured. For more definitive identification, tandem mass spectrometry (LC-MS/MS) is used. In this technique, a specific precursor ion (corresponding to the molecular weight of "this compound") is selected, fragmented, and the resulting product ions are detected. This fragmentation pattern serves as a molecular fingerprint, providing a high degree of confidence in the compound's identification. nih.govnih.gov

LC-MS/MS is widely used in both targeted and untargeted metabolomics. nih.gov

Targeted Metabolomics: This approach is used for the precise quantification of a known number of metabolites. An LC-MS/MS method would be developed specifically for "this compound," optimizing the instrument to detect its specific precursor-to-product ion transition, which ensures maximum sensitivity and selectivity. nih.gov

Untargeted Metabolomics: This discovery-oriented approach aims to measure as many metabolites as possible in a sample to identify changes in response to stimuli. thermofisher.com In this context, data for "this compound" would be collected along with thousands of other features, and its identity would be confirmed by comparing its accurate mass, retention time, and fragmentation pattern against a spectral library or reference standard. thermofisher.com

A study on the related compound 2-hydroxy-4-methoxy benzoic acid (HMBA) in rat plasma utilized a validated HPLC-MS/MS method with a C18 column and a mobile phase of methanol (B129727) and 10mM ammonium (B1175870) formate. nih.gov Detection was achieved using an electrospray ionization source operating in negative mode, demonstrating linearity over a concentration range of 5.05–2019.60 ng/mL. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for separating and identifying compounds. However, it is restricted to analytes that are thermally stable and volatile. scielo.br "this compound," being a polar amino acid derivative, is non-volatile. Therefore, its analysis by GC-MS requires a chemical derivatization step to convert it into a volatile and thermally stable analogue. sigmaaldrich.com

Silylation is a common derivatization technique for compounds with active hydrogens, such as those in the hydroxyl (-OH) and amino (-NH2) groups of the target molecule. sigmaaldrich.com A reagent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens with tert-butyldimethylsilyl (TBDMS) groups. This process makes the molecule less polar and more volatile, allowing it to be analyzed by GC-MS. sigmaaldrich.com Once derivatized, the compound is separated on a GC column and the mass spectrometer detects characteristic fragments, allowing for identification. sigmaaldrich.comresearchgate.net While effective, this method is more complex and time-consuming than LC-MS due to the additional sample preparation step.

Electrospray Ionization (ESI) Source Optimization in Mass Spectrometry

Electrospray Ionization (ESI) is the most common ionization source used in LC-MS for metabolomics, as it is a "soft" ionization technique that minimizes fragmentation of the parent molecule. lcms.czspectroscopyonline.com The efficiency of the ionization process directly impacts the sensitivity of the analysis. Therefore, optimizing the ESI source parameters is a critical step in method development, especially for detecting low-abundance metabolites. spectroscopyonline.comresearchgate.net

Key parameters that require optimization include:

Capillary Voltage: The voltage applied to the ESI needle, which affects the spray and ion formation.

Nebulizer Pressure: The pressure of the nebulizing gas (usually nitrogen) that aids in forming a fine spray of droplets.

Drying Gas Flow Rate and Temperature: The flow and temperature of a heated gas that helps desolvate the droplets to release gas-phase ions. spectroscopyonline.com

A Design of Experiments (DoE) approach can be used to systematically evaluate multiple parameters and their interactions to find the optimal conditions with a minimum number of experiments. spectroscopyonline.comresearchgate.net For example, in one study, the most critical variables for ionization in negative mode were found to be the drying gas temperature and flow rate, and the nebulizer pressure. spectroscopyonline.com It is also crucial to adjust source parameters to minimize in-source fragmentation, where molecules fragment in the ion source before reaching the mass analyzer. This phenomenon can lead to the misidentification of fragments as other genuine, lower-mass compounds, confounding data interpretation. nih.gov For the related compound 2-hydroxy-4-methoxy benzoic acid, the ESI source was operated in negative ionization mode for sensitive detection. nih.gov

Table 2: Typical ESI Source Parameters Optimized for Metabolite Analysis

| Parameter | Typical Range for Optimization |

|---|---|

| Capillary Voltage | 2000–4000 V |

| Nebulizer Pressure | 10–50 psi |

| Drying Gas Flow Rate | 4–12 L/min |

| Drying Gas Temperature | 200–340 °C |

Source: Adapted from Spectroscopy Online. spectroscopyonline.com

Advanced Sample Preparation Techniques for Research Samples

The accurate analysis of this compound in diverse and complex research samples, such as biological fluids, plant tissues, microbial broths, and environmental matrices, necessitates robust sample preparation. The primary objectives of these techniques are to isolate the target analyte from interfering matrix components, concentrate the analyte to detectable levels, and ensure compatibility with the subsequent analytical instrumentation. Advanced methodologies offer significant improvements in efficiency, selectivity, and speed over traditional approaches.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction is a foundational technique for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic solvent. For an amphiphilic compound like this compound, which possesses both acidic (carboxylic acid) and basic (amino) functional groups, the pH of the aqueous phase is a critical parameter. By adjusting the pH, the ionization state of the analyte can be controlled, thereby modifying its partitioning behavior.

For instance, to extract acidic compounds like hydroxybenzoic acid derivatives, the aqueous sample is often acidified. This protonates the carboxylate group, making the molecule less polar and more soluble in an organic solvent. Conversely, to remove basic impurities, the pH could be raised. The choice of an appropriate immiscible organic solvent, such as ethyl acetate (B1210297) or diethyl ether, is crucial for efficient extraction. google.comuni-pannon.hu The process generally involves vigorous mixing of the sample with the extraction solvent in a separatory funnel, allowing the phases to separate, and then collecting the organic phase containing the analyte. tcu.edu Multiple extractions are often performed to maximize recovery. tcu.edu

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a highly versatile and widely used technique for sample cleanup and concentration from a liquid matrix. It operates on the principle of partitioning the analyte between a liquid phase (the sample) and a solid stationary phase (the sorbent). The selection of the sorbent is key to achieving high selectivity and recovery.

For compounds structurally similar to this compound, several SPE strategies have proven effective:

Reversed-Phase SPE (RP-SPE): This is the most common mode, utilizing a nonpolar sorbent like C18-bonded silica. It is effective for extracting moderately polar to nonpolar compounds from polar matrices. A validated method for the analysis of 2-hydroxy-4-methoxy benzoic acid in rat plasma employed a C18 cartridge, achieving recoveries greater than 90%. nih.gov The general procedure involves conditioning the sorbent (e.g., with methanol and water), loading the sample, washing away interferences with a weak solvent, and finally eluting the analyte with a strong organic solvent like methanol or acetonitrile (B52724). nih.gov

Mixed-Mode SPE: These sorbents possess both reversed-phase and ion-exchange characteristics, offering enhanced selectivity for ionizable compounds. A mixed-mode cation exchange (MCX) column, for example, can effectively remove humic acids and metal ions from soil samples when analyzing amino acid derivatives. creative-proteomics.com

Molecularly Imprinted Polymers (MIPs): For highly selective extraction, MIPs can be custom-synthesized. These polymers are created with cavities that are sterically and chemically complementary to a specific target analyte or a structurally similar template molecule. A study demonstrated the successful use of a MIP, created with protocatechuic acid as a template, for the selective extraction of various p-hydroxybenzoic acid derivatives from plant extracts. nih.gov The process involved loading the sample dissolved in acetonitrile, washing with acetonitrile and water, and eluting the bound phenolic acids with a methanol/acetic acid mixture. nih.gov

Table 1: Examples of Solid-Phase Extraction Parameters for Benzoic Acid Derivatives

| Analyte/Analogue | Sample Matrix | Sorbent Type | Elution Solvent | Recovery Rate | Reference |

| 2-hydroxy-4-methoxy benzoic acid | Rat Plasma | C18 | Methanol / 10mM Ammonium Formate (95:5 v/v) with 0.2% Formic Acid | >90% | nih.gov |

| p-hydroxybenzoic acid derivatives | Plant Extract (Melissa officinalis) | Molecularly Imprinted Polymer (MIP) | Methanol / Acetic Acid (9:1 v/v) | 56-82% | nih.gov |

| Benzoic Acid & Sorbic Acid | Soft Drinks | C18 | Methanol / Acidified Water (90:10 v/v) | Not specified | nih.gov |

| Amino Acid Derivatives | Soil | Mixed-Mode Cation Exchange (MCX) | 0.1% Formic Acid-Methanol Gradient | >85% | creative-proteomics.com |

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction is an advanced technique used to extract compounds from solid samples into a liquid solvent. mdpi.com It utilizes microwave energy to heat the solvent and sample, which increases the mass transfer rate of the analyte from the sample matrix into the solvent. cetjournal.it The direct interaction of microwaves with polar molecules within the sample matrix (like water) causes rapid localized heating, leading to the expansion and rupture of cell walls in plant materials, thereby facilitating the release of target compounds. cetjournal.it

MAE offers significant advantages over conventional methods like Soxhlet extraction or maceration, including drastically reduced extraction times (minutes versus hours), lower solvent consumption, and often higher extraction yields. cetjournal.itresearchgate.net The efficiency of MAE is influenced by factors such as microwave power, extraction time, temperature, and the properties of the solvent, particularly its ability to absorb microwave energy (dielectric constant). nih.gov For phenolic and benzoic acid derivatives, which are common in plant materials, MAE has been shown to be a highly effective extraction method. mdpi.comresearchgate.net

Table 2: Research Findings on Microwave-Assisted Extraction of Phenolic Compounds

| Parameter | Observation | Significance | Reference(s) |

| Efficiency | MAE yields were generally higher, sometimes up to four times greater, than those from sonication. | Demonstrates superior extraction capability for phenolic compounds. | mdpi.com |

| Time | Reached optimal extraction in as little as 10 minutes compared to 1 hour for maceration. | Significant reduction in sample processing time. | cetjournal.it |

| Solvents | Solvents with high dielectric constants (e.g., water, ethanol, methanol) are most effective. Aqueous mixtures (e.g., 70% ethanol) often improve yields. | Solvent choice is critical for efficient microwave energy absorption and analyte solubility. | researchgate.netnih.gov |

| Conditions | High temperatures and prolonged extraction can lead to the degradation of thermolabile compounds. | Optimization is required to balance extraction yield with analyte stability. | nih.gov |

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a streamlined sample preparation approach that has expanded from its original use in pesticide residue analysis to a wide range of analytes in complex matrices like soil. portico.orgthermofisher.comnih.gov It involves a two-step process:

Salting-Out Extraction: The sample (e.g., soil) is first hydrated and then extracted with acetonitrile. A salt mixture, typically containing magnesium sulfate (B86663) (to absorb excess water) and sodium chloride (to induce phase separation), is added. theanalyticalscientist.com The mixture is shaken vigorously, and centrifugation is used to separate the acetonitrile layer containing the analytes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a tube containing a sorbent mixture. For acidic interferences like those found in soil (humic acids, fatty acids), a primary secondary amine (PSA) sorbent is commonly used. nih.gov After shaking and centrifugation, the cleaned supernatant is ready for analysis.

The QuEChERS method is noted for its high sample throughput, minimal solvent use, and effectiveness for a broad range of compounds. thermofisher.comnih.gov Its application for extracting various pollutants from soil with high recoveries suggests its potential suitability for analyzing this compound in environmental samples. portico.orginterchim.fr

Q & A

Q. How does pH affect the stability of this compound in aqueous buffers?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) over 30 days in buffers (pH 2–9). Monitor degradation via UPLC-PDA at 210 nm and 254 nm. Acidic conditions (pH <3) may protonate the amino group, reducing oxidative deamination. At pH >7, the carboxylic acid deprotonates, increasing solubility but risking ester hydrolysis. Data for 4-amino-3-hydroxybenzoic acid show maximal stability at pH 4–5 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.